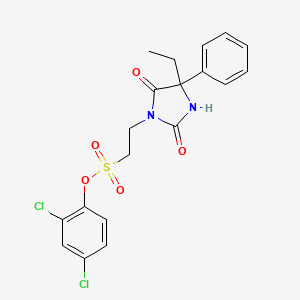

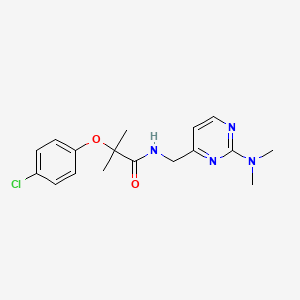

![molecular formula C8H17NO4 B2847503 Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 86017-91-6](/img/structure/B2847503.png)

Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate” is a chemical compound with the molecular formula C11H21NO7 . It has an average mass of 279.287 Da and a monoisotopic mass of 279.131805 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoate backbone with a methyl ester group, a dimethoxyethyl group, and an amino group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 400.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.3±6.0 kJ/mol and a flash point of 195.9±28.7 °C . The compound has a molar refractivity of 65.2±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Corrosion Inhibition : A study described the synthesis of bipyrazolic derivatives, revealing their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds, including similar structural analogues to "Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate," showcase high percentage protection, exceeding 95% at low concentrations, demonstrating the compound's potential in corrosion prevention applications (Missoum et al., 2013).

- Diverse Organic Synthesis : Research focused on the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters highlights the utility of dimethyl 2-(methoxymethylene) pentanedioates in producing compounds with biological activities. This process illustrates the broader chemical synthesis capabilities of related compounds (Berzosa et al., 2011).

Biological and Pharmacological Research

- Neuroprotective Effects : A study on Dimethyl Sulfoxide (DMSO) demonstrated its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests that derivatives of "this compound" could potentially be explored for neuroprotective effects (Lu & Mattson, 2001).

- Anticonvulsant and Antinociceptive Activity : The synthesis of new hybrid molecules, including piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, has shown potential anticonvulsant and antinociceptive properties. These findings open up avenues for the development of new drugs based on similar structural frameworks (Kamiński et al., 2016).

Environmental Applications

- Carbon Dioxide Absorption : Research on the solubility of CO2 in mixtures of 2-amino-2-methyl-1-propanol and various organic solvents, including studies on absorption processes, indicates the relevance of similar compounds in enhancing CO2 capture and storage technologies. This highlights the compound's potential environmental benefits in mitigating greenhouse gas emissions (Karlsson et al., 2019).

Propiedades

IUPAC Name |

methyl 3-(2,2-dimethoxyethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-11-7(10)4-5-9-6-8(12-2)13-3/h8-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWWLGJQHPEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCCC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

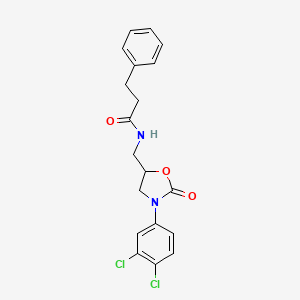

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)

![2-(1-Phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2847424.png)

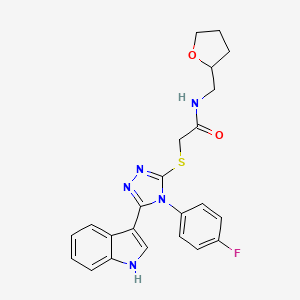

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

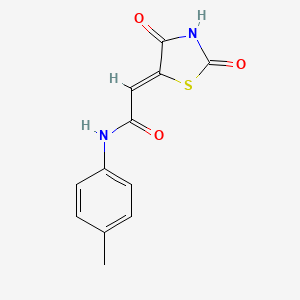

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)

![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)